molecular formula C8H9NO B1266849 1-Allyl-2(1H)-pyridinone CAS No. 21997-30-8

1-Allyl-2(1H)-pyridinone

Cat. No. B1266849
CAS RN: 21997-30-8
M. Wt: 135.16 g/mol
InChI Key: QXLAXTADFRGVIS-UHFFFAOYSA-N
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Description

“1-Allyl-2(1H)-pyridinone” is a chemical compound. Its linear formula is C8H10ClNO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “1-Allyl-2(1H)-pyridinone” is 171.628 . The CAS Number is 21997-31-9 .

Scientific Research Applications

Biocatalysis

1-Allyl-2(1H)-pyridinone and its derivatives can be utilized in biocatalytic processes . These processes are known for their mild operating conditions and the ability to run in aqueous mediums, making them suitable for green chemistry applications . The compound’s structure could potentially be modified by enzymes, leading to the creation of new molecules with unique properties for industrial use.

Medicine

In the medical field, 1-Allyl-2(1H)-pyridinone derivatives may have potential applications. While specific data on this compound was not found, related structures have been explored for their antimicrobial activity and the ability to cross the blood-brain barrier, suggesting possible pharmaceutical applications .

Materials Science

In materials science, 1-Allyl-2(1H)-pyridinone could be involved in the synthesis of novel polymers or as a monomer in polymerization reactions. Its properties might influence the thermal stability, rigidity, or flexibility of the resulting materials .

Environmental Science

This compound might play a role in environmental remediation techniques, such as the degradation of pollutants or the synthesis of environmentally friendly chemicals . Its derivatives could be used in processes designed to reduce waste or convert hazardous materials into less harmful substances.

Food Industry

1-Allyl-2(1H)-pyridinone derivatives could be used to enhance flavors or as preservatives in the food industry. They might contribute to the sensory profile of food products or be part of the extraction process of natural flavors .

Cosmetics

In the cosmetics industry, the compound could be a part of the synthesis of fragrances or preservatives . Its structure might be useful in developing new cosmetic formulations that require stability and longevity .

Biotechnology

The biotechnological applications of 1-Allyl-2(1H)-pyridinone could include its use as a building block for bioactive molecules or in the development of biosensors. It might also be used in genetic engineering or as a part of diagnostic tools .

Energy

Lastly, in the energy sector, derivatives of 1-Allyl-2(1H)-pyridinone could be explored for their potential in energy storage or as part of organic photovoltaic materials. Their unique electronic properties could be harnessed to improve the efficiency of energy conversion and storage systems .

Safety and Hazards

Sigma-Aldrich provides “1-Allyl-2(1H)-pyridinone” as-is and makes no representation or warranty whatsoever with respect to this product .

Mechanism of Action

Target of Action

Similar compounds such as 1-allyl-2-aminobenzimidazole derivatives have been studied and found to show diverse biological activity . These compounds can undergo cyclization into tricyclic benzimidazoles, among which many pharmacologically active substances have been found .

Mode of Action

cinerea . This suggests that 1-Allyl-2(1H)-pyridinone might interact with its targets in a similar manner, leading to significant changes in the target organism or cell.

Biochemical Pathways

cinerea conidia germination . This suggests that 1-Allyl-2(1H)-pyridinone might affect similar biochemical pathways.

Result of Action

cinerea .

Action Environment

It’s worth noting that similar compounds, such as 1-allyl-2-propargyloxy-3-aminomethylbenzenes, have been studied as inhibitors of acid corrosion of st3 steel and as antimicrobial additives to cutting fluids . This suggests that the action of 1-Allyl-2(1H)-pyridinone might also be influenced by environmental factors.

properties

IUPAC Name

1-prop-2-enylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLAXTADFRGVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176426
Record name 1-Allyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-2(1H)-pyridinone

CAS RN

21997-30-8
Record name 1-Allyl-2(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Allyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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